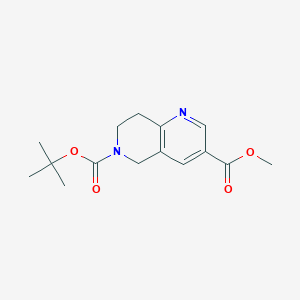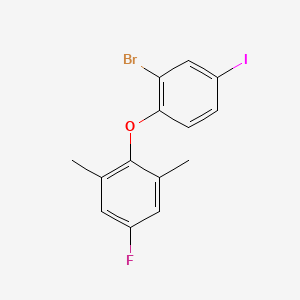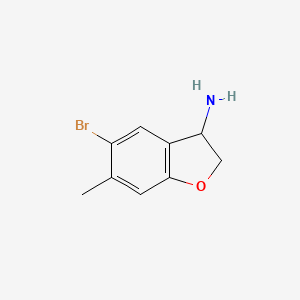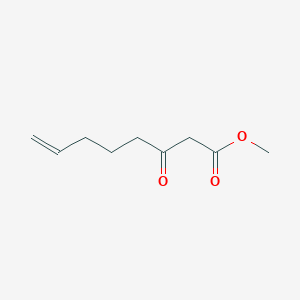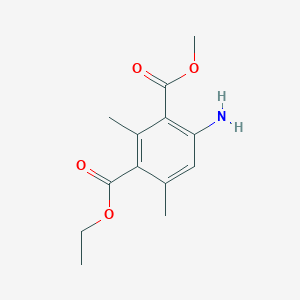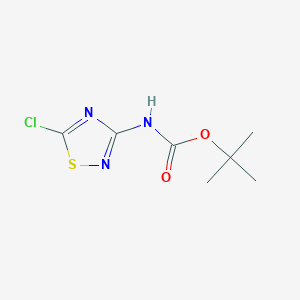
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole-3-carboxylic acid with tert-butyl isocyanate in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In medicinal chemistry, thiadiazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting their antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Tert-butyl 5-chloro-1,2,4-thiadiazol-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-(chloromethyl)-1,3,4-thiadiazol-2-ylcarbamate: This compound has a similar structure but with a chloromethyl group instead of a chlorine atom on the thiadiazole ring.
Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound contains a pyrrolo[2,3-b]pyridine ring instead of a thiadiazole ring.
Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a different heterocyclic ring system and functional groups.
These comparisons highlight the structural diversity and potential for functional modifications within the class of thiadiazole derivatives, making them versatile compounds for various applications.
Propiedades
Fórmula molecular |
C7H10ClN3O2S |
|---|---|
Peso molecular |
235.69 g/mol |
Nombre IUPAC |
tert-butyl N-(5-chloro-1,2,4-thiadiazol-3-yl)carbamate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)14-11-5/h1-3H3,(H,10,11,12) |
Clave InChI |
KADSYZYUKIHVAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NSC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


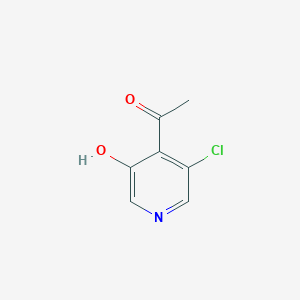
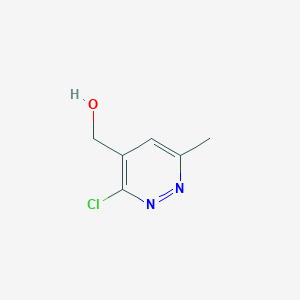
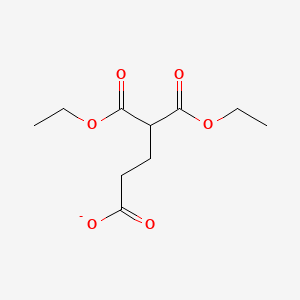
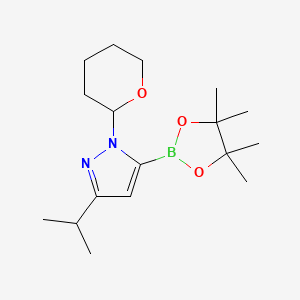
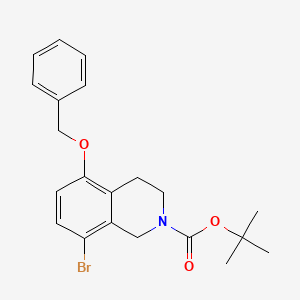
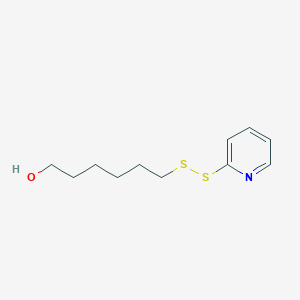

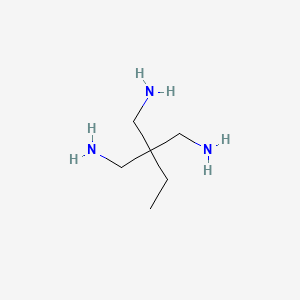
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
